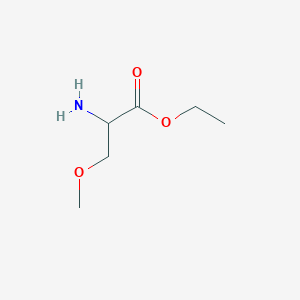
Ethyl o-methyl-l-serinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl o-methyl-l-serinate is an ester derivative of the amino acid serine. This compound is characterized by the presence of an ethyl group and a methoxy group attached to the serine backbone. Esters like this compound are known for their diverse applications in organic synthesis, pharmaceuticals, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl o-methyl-l-serinate can be synthesized through the esterification of serine with ethanol and methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protection of the amino group: The amino group of serine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Esterification: The protected serine is then reacted with ethanol and methanol in the presence of an acid catalyst like sulfuric acid to form the ester.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl o-methyl-l-serinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield serine, ethanol, and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Serine, ethanol, and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl o-methyl-l-serinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in biochemical pathways and as a potential substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other esters.
Mécanisme D'action
The mechanism of action of ethyl o-methyl-l-serinate involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of serine, ethanol, and methanol. The compound’s effects are mediated through its ability to participate in esterification and hydrolysis reactions, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl o-methyl-l-serinate can be compared with other ester derivatives of serine, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl o-ethyl-l-serinate: Similar structure but with an ethyl group instead of a methoxy group.
Ethyl o-methyl-d-serinate: The enantiomer of this compound.
Uniqueness
This compound is unique due to its specific combination of ethyl and methoxy groups, which confer distinct chemical and biological properties. Its unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
ethyl 2-amino-3-methoxypropanoate |
InChI |
InChI=1S/C6H13NO3/c1-3-10-6(8)5(7)4-9-2/h5H,3-4,7H2,1-2H3 |
Clé InChI |
VXWSCHZRGXBNCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(COC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















